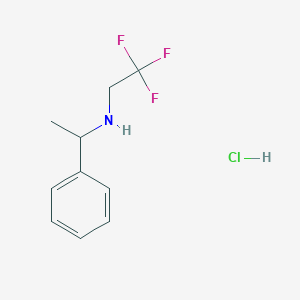
(S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine, HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine, HCl salt is a chiral amine hydrochloride salt. This compound is characterized by the presence of a trifluoromethyl group, a phenylethyl group, and an ethanamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethylamine and 2,2,2-trifluoroacetaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,2,2-trifluoroacetaldehyde with (S)-1-phenylethylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine, HCl salt may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, solvents like acetonitrile or dimethylformamide, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes.
Major Products
Nucleophilic Substitution: Alkylated amines.
Oxidation: Imines or amides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
(S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine, HCl salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate neurotransmitter systems or inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-(1-phenylethyl)ethanamine hydrochloride
- Phenethylamine
- N-methylphenethylamine
Uniqueness
(S)-2,2,2-trifluoro-N-(1-phenylethyl)ethanamine, HCl salt is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or chemical reactivity.
Properties
Molecular Formula |
C10H13ClF3N |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1-phenylethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9;/h2-6,8,14H,7H2,1H3;1H |
InChI Key |
ASYKBJLZKPNIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12306141.png)
![1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate](/img/structure/B12306158.png)
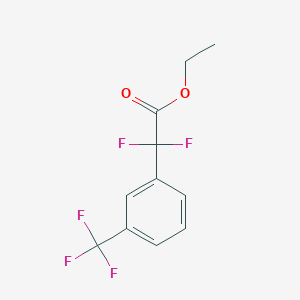
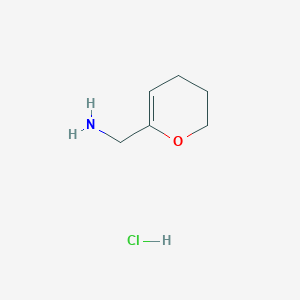
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]imidazole-4-carboxamide](/img/structure/B12306179.png)
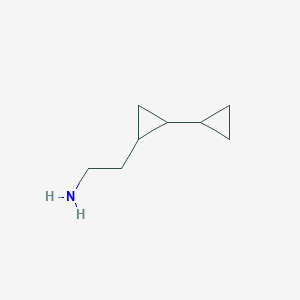
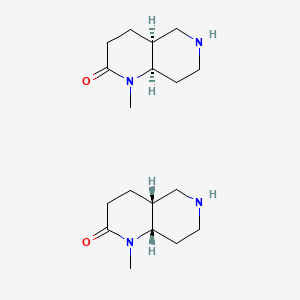
![(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B12306195.png)
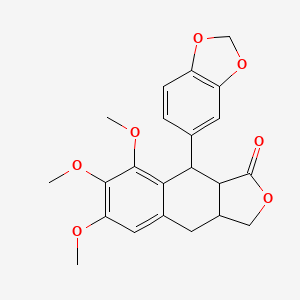
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
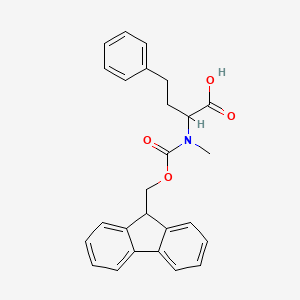
![Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12306209.png)
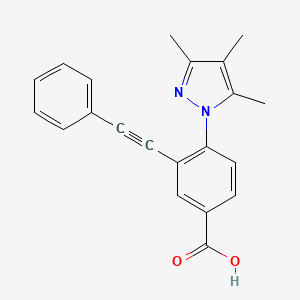
![2-Chloro-6-[(3-phenylbutyl)amino]benzamide](/img/structure/B12306215.png)
